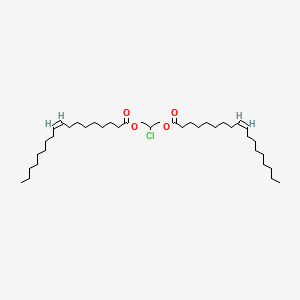

2-Chloropropane-1,3-diyl dioleate

Description

Properties

IUPAC Name |

[2-chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZPTUUOSKRURB-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H71ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Chloropropane-1,3-diyl Dioleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the principal synthesis pathways for 2-Chloropropane-1,3-diyl dioleate, a diester of significant interest for various research and development applications. The document provides a detailed examination of two primary synthetic routes: a classic chemical approach involving the acylation of 2-chloropropane-1,3-diol with oleoyl (B10858665) chloride, and a biocatalytic method utilizing lipase-catalyzed direct esterification. This guide is intended to furnish researchers, scientists, and professionals in drug development with comprehensive experimental protocols, expected quantitative data, and visual representations of the synthetic workflows to facilitate the laboratory-scale production of this target molecule.

Introduction

2-Chloropropane-1,3-diyl dioleate is a lipid molecule that incorporates the structural features of both a chlorinated propanediol (B1597323) and oleic acid. The presence of the chlorine atom and the long unsaturated fatty acid chains make it a compound of interest for applications in drug delivery systems, as a lipid-based intermediate in the synthesis of more complex molecules, and in the study of lipid metabolism and toxicology. This guide details two robust and reproducible methods for its synthesis.

Synthesis Pathways

Two primary pathways for the synthesis of 2-Chloropropane-1,3-diyl dioleate are presented: a two-step chemical synthesis and a one-step enzymatic synthesis.

Chemical Synthesis Pathway

The chemical synthesis of 2-Chloropropane-1,3-diyl dioleate is a two-step process. The first step involves the activation of oleic acid by converting it to oleoyl chloride. The second step is the esterification of 2-chloropropane-1,3-diol with the synthesized oleoyl chloride.

Diagram of the Chemical Synthesis Pathway

Caption: Chemical synthesis of 2-Chloropropane-1,3-diyl dioleate.

Enzymatic Synthesis Pathway

The enzymatic synthesis offers a greener and more direct route to 2-Chloropropane-1,3-diyl dioleate. This method employs a lipase (B570770) to catalyze the direct esterification of 2-chloropropane-1,3-diol with oleic acid. This one-step process often proceeds under milder conditions and can offer high selectivity.

Diagram of the Enzymatic Synthesis Pathway

Caption: Enzymatic synthesis of 2-Chloropropane-1,3-diyl dioleate.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of 2-Chloropropane-1,3-diyl dioleate.

Chemical Synthesis

Step 1: Synthesis of Oleoyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. The apparatus should be protected from atmospheric moisture with a drying tube.

-

Reagents: Charge the flask with thionyl chloride (1.2 equivalents). Place oleic acid (1.0 equivalent) in the dropping funnel.

-

Reaction: Slowly add the oleic acid to the thionyl chloride with stirring.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) for 2 hours or until the evolution of HCl and SO₂ gas ceases.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude oleoyl chloride can be used in the next step without further purification.

Step 2: Esterification of 2-Chloropropane-1,3-diol

-

Reaction Setup: In a separate round-bottom flask, dissolve 2-chloropropane-1,3-diol (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) or toluene. Add pyridine (2.2 equivalents) as a base to neutralize the HCl byproduct.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Oleoyl Chloride: Slowly add the oleoyl chloride (2.1 equivalents) from Step 1 to the cooled solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-Chloropropane-1,3-diyl dioleate by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent.

Enzymatic Synthesis

-

Reaction Setup: In a screw-capped flask, combine 2-chloropropane-1,3-diol (1.0 equivalent) and oleic acid (2.5 equivalents).

-

Catalyst: Add an immobilized lipase, such as Novozym 435 (typically 5-10% by weight of the total reactants).

-

Reaction Medium: The reaction can be performed solvent-free or in a non-polar organic solvent like hexane or isooctane (B107328) to reduce viscosity.

-

Incubation: Place the flask in an incubator shaker at a controlled temperature, typically between 40-60°C, with constant agitation.

-

Water Removal: To drive the equilibrium towards ester formation, water, a byproduct of the reaction, can be removed by applying a vacuum or by adding molecular sieves to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or TLC.

-

Catalyst Removal: Once the reaction has reached the desired conversion, remove the immobilized lipase by filtration.

-

Purification: The product can be purified by column chromatography on silica gel, similar to the chemical synthesis method, to remove any unreacted starting materials and byproducts like monoesters.

General Experimental Workflow Diagram

Caption: General workflow for the synthesis and purification.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2-Chloropropane-1,3-diyl dioleate based on the described protocols and analogous reactions reported in the literature.

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

| Reactant Molar Ratio | 1:2.1:2.2 (Diol:Acid Chloride:Base) | 1:2.5 (Diol:Oleic Acid) |

| Typical Catalyst | Pyridine | Immobilized Lipase (Novozym 435) |

| Typical Solvent | Dichloromethane, Toluene | Solvent-free or Hexane |

| Reaction Temperature | 0°C to Room Temperature | 40 - 60°C |

| Reaction Time | 12 - 24 hours | 24 - 72 hours |

| Expected Yield | 70 - 90% | 60 - 85% |

| Purity (after purification) | >95% | >95% |

Analysis and Characterization

The identity and purity of the synthesized 2-Chloropropane-1,3-diyl dioleate should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets for the protons of the oleoyl chains (including the characteristic vinyl protons around 5.3 ppm), and signals for the chloropropane backbone. The protons on the carbons bearing the ester groups would be shifted downfield compared to the starting diol.

-

¹³C NMR: The spectrum should show signals for the carbonyl carbons of the ester groups (around 173 ppm), the carbons of the double bonds in the oleoyl chains (around 130 ppm), and the carbons of the 2-chloropropane (B107684) backbone.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl group (C=O) stretch is expected around 1740 cm⁻¹. The absence of a broad O-H stretch from the starting diol would indicate complete esterification.

Conclusion

This technical guide provides a comprehensive overview of two effective methods for the synthesis of 2-Chloropropane-1,3-diyl dioleate. The choice between the chemical and enzymatic pathway will depend on the specific requirements of the research, including desired scale, purity, and environmental considerations. The detailed protocols and expected data presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis of this and related lipid molecules.

An In-depth Technical Guide to the Structural Elucidation of 2-Chloropropane-1,3-diyl dioleate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropane-1,3-diyl dioleate is a synthetic lipid with potential applications in drug delivery systems and as a non-metabolizable fat substitute. Its unique structure, featuring a chlorinated propane (B168953) backbone and two oleate (B1233923) chains, imparts specific physicochemical properties that are of interest for various biomedical and industrial applications. This document provides a comprehensive overview of the proposed synthesis and detailed structural elucidation of this novel compound, including experimental protocols and expected analytical data.

Proposed Synthesis

The synthesis of 2-Chloropropane-1,3-diyl dioleate can be achieved via a Fischer esterification reaction between 2-chloro-1,3-propanediol (B29967) and oleic acid, using an acid catalyst. The reaction is driven to completion by the removal of water through azeotropic distillation.

Experimental Protocols

1. Synthesis of 2-Chloropropane-1,3-diyl dioleate

-

Materials: 2-chloro-1,3-propanediol, oleic acid, p-toluenesulfonic acid monohydrate, toluene, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for column chromatography, and solvents for chromatography (e.g., hexane, ethyl acetate).

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-chloro-1,3-propanediol (1 equivalent), oleic acid (2.2 equivalents), p-toluenesulfonic acid monohydrate (0.1 equivalents), and toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Chloropropane-1,3-diyl dioleate.

-

2. Analytical Techniques for Structural Elucidation

The structure of the synthesized 2-Chloropropane-1,3-diyl dioleate would be confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be acquired on a high-field NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) will be employed to determine the accurate mass and elemental composition.

-

Infrared (IR) Spectroscopy: An IR spectrum will be recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the functional groups present in the molecule.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.

Data Presentation: Predicted Analytical Data

The following tables summarize the expected quantitative data from the structural analysis of 2-Chloropropane-1,3-diyl dioleate.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.34 | m | 4H | -CH=CH- (Oleate) |

| ~4.30 | m | 1H | -CHCl- |

| ~4.20 | dd | 4H | -CH₂-O-C=O |

| ~2.31 | t | 4H | -CH₂-C=O |

| ~2.01 | m | 8H | -CH₂-CH=CH-CH₂- (Oleate) |

| ~1.62 | p | 4H | -CH₂-CH₂-C=O |

| ~1.28 | br s | 40H | -(CH₂)₁₀- (Oleate) |

| ~0.88 | t | 6H | -CH₃ (Oleate) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.2 | C=O (Ester) |

| ~130.0, ~129.8 | -CH=CH- (Oleate) |

| ~65.0 | -CH₂-O-C=O |

| ~58.0 | -CHCl- |

| ~34.1 | -CH₂-C=O |

| ~31.9, ~29.8, ~29.5, ~29.3, ~29.2, ~29.1 | -(CH₂)n- (Oleate) |

| ~27.2 | -CH₂-CH=CH-CH₂- (Oleate) |

| ~24.9 | -CH₂-CH₂-C=O |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data (ESI-HRMS)

| Ion | Calculated m/z | Observed m/z |

| [M+Na]⁺ | 689.5358 | ~689.5360 |

| M = C₄₁H₇₅ClO₄ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3005 | Medium | =C-H stretch (alkene) |

| ~2924, ~2854 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1165 | Strong | C-O stretch (ester) |

| ~722 | Medium | C-Cl stretch |

Mandatory Visualizations

Caption: Molecular structure of 2-Chloropropane-1,3-diyl dioleate.

Caption: Proposed synthetic pathway for 2-Chloropropane-1,3-diyl dioleate.

Caption: Workflow for the structural elucidation of 2-Chloropropane-1,3-diyl dioleate.

Spectroscopic and Synthetic Profile of 2-Chloropropane-1,3-diyl dioleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a generalized synthetic protocol for 2-Chloropropane-1,3-diyl dioleate. Due to the limited availability of public experimental data for this specific compound, this document leverages established principles of organic spectroscopy and synthesis to offer a robust predictive profile. This includes anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental workflows for the synthesis and subsequent spectroscopic analysis are provided to guide researchers in the de novo characterization of this molecule. All predicted data are presented in a structured format for clarity and ease of comparison.

Introduction

2-Chloropropane-1,3-diyl dioleate is a diester molecule combining a chlorinated propane (B168953) backbone with two oleic acid chains. Its structure suggests potential applications in areas such as lipid chemistry, materials science, and as a reference standard in analytical chemistry. The presence of the chlorine atom and the long unsaturated fatty acid chains create a unique chemical entity whose properties are of interest to researchers. This guide serves as a foundational resource for the synthesis and characterization of 2-Chloropropane-1,3-diyl dioleate, providing predicted data and standardized protocols to facilitate its study.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloropropane-1,3-diyl dioleate. These predictions are based on the analysis of its chemical structure, drawing parallels with the known spectral features of its constituent moieties: the 2-chloropropane-1,3-diyl group and the oleate (B1233923) chains.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.34 | m | 4H | -CH=CH- (Oleate) |

| ~4.30 - 4.15 | m | 5H | -CH₂-O-C=O, -CHCl- |

| ~2.30 | t | 4H | -CH₂-C=O |

| ~2.01 | m | 8H | -CH₂-CH=CH- |

| ~1.62 | p | 4H | -CH₂-CH₂-C=O |

| ~1.28 | br s | 40H | -(CH₂)n- |

| ~0.88 | t | 6H | -CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.2 | C=O (Ester) |

| ~130.0 | -CH=CH- (Oleate) |

| ~65.0 | -CH₂-O- |

| ~55.0 | -CHCl- |

| ~34.2 | -CH₂-C=O |

| ~31.9 - 22.7 | -(CH₂)n- |

| ~14.1 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3005 | Medium | =C-H stretch (alkene) |

| 2924, 2854 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1655 | Weak | C=C stretch (alkene) |

| ~1165 | Strong | C-O stretch (ester) |

| ~722 | Medium | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| [M+Na]⁺ | Predicted molecular ion peak with sodium adduct. |

| [M-Cl]⁺ | Loss of chlorine. |

| [M-Oleate]⁺ | Loss of an oleate side chain. |

| 265 | Oleic acid fragment. |

| 282 | Oleoyl fragment. |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and spectroscopic characterization of 2-Chloropropane-1,3-diyl dioleate.

Synthesis of 2-Chloropropane-1,3-diyl dioleate

This protocol describes a typical esterification reaction between 2-chloro-1,3-propanediol (B29967) and oleic acid.

Materials:

-

2-chloro-1,3-propanediol

-

Oleic acid (2.2 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (2.5 equivalents)

-

4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 2-chloro-1,3-propanediol and oleic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DMAP to the solution.

-

Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-Chloropropane-1,3-diyl dioleate.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

-

Process the spectra using appropriate software, referencing the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy:

-

Prepare a thin film of the purified product on a salt plate (e.g., NaCl or KBr).

-

Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CHCl₃) and cast a film on the salt plate, allowing the solvent to evaporate.

-

Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the molecular ion and common adducts.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the isolated molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process for 2-Chloropropane-1,3-diyl dioleate.

Caption: Workflow for the synthesis and spectroscopic characterization of 2-Chloropropane-1,3-diyl dioleate.

Physical characteristics of 2-Chloropropane-1,3-diyl dioleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropane-1,3-diyl dioleate is a diester molecule combining a chlorinated propane (B168953) backbone with two oleic acid chains. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its known characteristics, predicted physical properties based on analogous structures, and detailed hypothetical experimental protocols for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be working with or developing similar long-chain fatty acid esters.

Core Physical and Chemical Characteristics

Limited direct experimental data is available for 2-Chloropropane-1,3-diyl dioleate. The following table summarizes its known identifiers and predicted physicochemical properties. These predictions are derived from the properties of structurally similar long-chain esters and chloropropanol (B1252657) derivatives.

| Property | Value | Source/Method |

| Molecular Formula | C₃₉H₇₁ClO₄ | - |

| Molecular Weight | 639.44 g/mol | - |

| CAS Number | 1639207-42-3 | [1] |

| Predicted Density | ~0.9 - 1.0 g/cm³ | Based on analogous long-chain esters |

| Predicted Boiling Point | > 400 °C (decomposes) | Based on high molecular weight and long fatty acid chains |

| Predicted Melting Point | < 0 °C | Oleic acid esters typically have low melting points |

| Predicted Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane (B92381), diethyl ether, chloroform) | Based on the long nonpolar oleate (B1233923) chains |

Experimental Protocols

Due to the absence of specific published methods for 2-Chloropropane-1,3-diyl dioleate, the following sections detail plausible experimental protocols for its synthesis and characterization based on established chemical principles for similar molecules.

Synthesis of 2-Chloropropane-1,3-diyl dioleate

The synthesis of 2-Chloropropane-1,3-diyl dioleate can be approached via the esterification of 2-chloropropane-1,3-diol with oleic acid. An acid catalyst is typically employed to facilitate this reaction.

Materials:

-

2-chloropropane-1,3-diol

-

Oleic acid (high purity)

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-chloropropane-1,3-diol (1 equivalent), oleic acid (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Esterification: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-Chloropropane-1,3-diyl dioleate using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acid esters.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for high-temperature analysis of lipids (e.g., a polysiloxane-based column)

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified 2-Chloropropane-1,3-diyl dioleate in a suitable volatile solvent, such as hexane or dichloromethane.

-

GC-MS Method:

-

Injector Temperature: 250-300 °C

-

Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 350 °C) to ensure elution of the high-molecular-weight analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ion and characteristic fragment ions (e.g., m/z 50-700).

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Chloropropane-1,3-diyl dioleate based on its retention time.

-

Analyze the mass spectrum of the peak. Look for the molecular ion peak and fragmentation patterns characteristic of oleate esters and the chlorinated backbone.

-

Potential Biological Significance

While no specific biological activities or signaling pathways have been documented for 2-Chloropropane-1,3-diyl dioleate, its structural similarity to diacylglycerols (DAGs) suggests potential involvement in lipid metabolism. As a diacylglycerol analogue, it could potentially be recognized by enzymes involved in lipid signaling and metabolism. The diagram below illustrates a generalized pathway for the metabolism of diacylglycerols, which may provide a conceptual framework for investigating the biological fate of 2-Chloropropane-1,3-diyl dioleate.

Disclaimer: The physical properties presented in this guide are estimations based on structurally related compounds. The experimental protocols are hypothetical and should be adapted and optimized based on laboratory conditions and safety assessments. The potential biological significance is speculative and requires experimental validation.

References

An In-depth Technical Guide on the Thermal Stability of 2-Chloropropane-1,3-diyl dioleate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available scientific literature regarding the thermal stability of 2-monochloropropane-1,3-diol (2-MCPD) esters. Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 2-Chloropropane-1,3-diyl dioleate was not found in the public domain at the time of this writing. The information presented is based on studies of closely related long-chain fatty acid esters of 2-MCPD and its isomer, 3-MCPD.

Executive Summary

2-Chloropropane-1,3-diyl dioleate is a diester of 2-monochloropropane-1,3-diol (2-MCPD) and oleic acid. Concerns regarding the thermal stability of 2-MCPD esters stem from their formation as process contaminants in refined vegetable oils and fat-containing foods subjected to high temperatures.[1][2] Understanding the thermal behavior of these compounds is crucial for ensuring the safety and stability of food products and pharmaceuticals. This guide provides a comprehensive overview of the known thermal degradation pathways, factors influencing stability, and generalized protocols for assessing the thermal properties of 2-MCPD esters. While specific quantitative data for the dioleate derivative is unavailable, this guide extrapolates from existing research on similar molecules to provide a foundational understanding for researchers.

Introduction to 2-MCPD Esters and Thermal Stability

2-MCPD esters, along with their 3-MCPD isomers and glycidyl (B131873) esters, are formed during the deodorization step of vegetable oil refining, where temperatures can exceed 200°C.[2][3] The formation mechanism involves the reaction of glycerol (B35011) or acylglycerols with chloride ions at elevated temperatures.[1][4] Concurrently, these high temperatures can also lead to the degradation of the newly formed esters.[1] The thermal stability of these compounds is a critical parameter, as their decomposition can lead to the formation of free 2-MCPD, a substance of toxicological concern. The stability is not only temperature-dependent but is also influenced by the processing duration and the chemical environment.[1][4]

Thermal Degradation Profile of MCPD Diesters

Studies on pure 3-MCPD diesters, such as dipalmitate and dilaurate, provide the most relevant insights into the potential thermal behavior of 2-Chloropropane-1,3-diyl dioleate. Research involving heating these compounds in a model system mimicking oil refining conditions (180-260°C) revealed significant degradation over time.[5]

Key Degradation Pathways

The thermal degradation of MCPD diesters is understood to proceed through three primary pathways:

-

Isomerization: A rapid equilibrium is established between 2-MCPD and 3-MCPD esters at high temperatures.[5]

-

Dechlorination: This pathway involves the removal of the chlorine atom, leading to the formation of corresponding mono- and diacylglycerols. Evidence suggests this may be a preferred initial degradation step under certain conditions.[5]

-

Deacylation: This involves the hydrolysis or thermolysis of the ester bonds, releasing fatty acids and forming 2-MCPD monoesters or free 2-MCPD.[5]

These pathways are crucial for understanding the transformation of 2-Chloropropane-1,3-diyl dioleate under thermal stress.

Caption: Key thermal degradation pathways for MCPD diesters.

Quantitative Data on Thermal Degradation

While specific data for 2-Chloropropane-1,3-diyl dioleate is not available, the following table summarizes the thermal degradation of 3-MCPD dipalmitate, a structurally similar saturated diester, when heated over 24 hours.[5] This data illustrates the significant impact of temperature on the stability of these compounds.

| Temperature (°C) | Degradation of 3-MCPD Dipalmitate (%) after 24h |

| 180 | ~30% |

| 220 | ~50% |

| 260 | ~70% |

Data extrapolated from a study on 3-MCPD dipalmitate and dilaurate.[5]

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of 2-Chloropropane-1,3-diyl dioleate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be the standard methods employed. Below are detailed, generalized protocols for these analyses.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the substance as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of purified 2-Chloropropane-1,3-diyl dioleate into a clean, tared TGA pan (typically aluminum or platinum).

-

Analysis Parameters:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Collection: Record the mass loss (%) as a function of temperature. The onset temperature of decomposition is a key parameter for stability.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which significant mass loss events occur. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of purified 2-Chloropropane-1,3-diyl dioleate into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as a reference.

-

Analysis Parameters:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20°C) if low-temperature transitions are expected.

-

Ramp from the starting temperature to a temperature beyond the expected decomposition (e.g., 400°C) at a heating rate of 10°C/min.

-

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram for endothermic (melting, decomposition) and exothermic (crystallization) peaks. The onset temperature and peak maximum of any decomposition exotherm provide critical stability information.

Caption: Generalized workflow for thermal analysis experiments.

Factors Influencing Thermal Stability

The thermal stability of 2-Chloropropane-1,3-diyl dioleate in a real-world matrix (e.g., edible oil, pharmaceutical formulation) is influenced by several factors:

-

Temperature and Time: Higher temperatures and longer processing times lead to increased degradation.[1]

-

Presence of Water: Water can facilitate the hydrolysis of the ester bonds (deacylation).

-

pH: The stability of related compounds is known to be pH-dependent.

-

Presence of Precursors: Residual chloride ions and acylglycerols can affect the equilibrium between formation and degradation reactions.[4]

Conclusion and Future Work

The thermal stability of 2-Chloropropane-1,3-diyl dioleate is a critical parameter for which direct experimental data is currently lacking in the scientific literature. Based on studies of analogous MCPD diesters, it is expected that the compound undergoes significant degradation at temperatures commonly used in food processing and certain pharmaceutical manufacturing steps. The primary degradation pathways are likely to be isomerization, dechlorination, and deacylation.

For researchers and professionals in drug development, it is imperative to experimentally determine the thermal stability profile of 2-Chloropropane-1,3-diyl dioleate using standard techniques like TGA and DSC. The protocols outlined in this guide provide a robust framework for conducting such an analysis. This data will be essential for defining safe processing and storage conditions, ensuring product quality and minimizing the formation of potentially harmful degradants.

References

- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fediol.eu [fediol.eu]

- 4. researchgate.net [researchgate.net]

- 5. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Chloropropane-1,3-diyl dioleate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloropropane-1,3-diyl dioleate, a lipophilic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound, this guide offers a qualitative assessment based on the well-established principle of "like dissolves like" and the known solubility of structurally similar long-chain fatty acid esters. Furthermore, it outlines a detailed experimental protocol for determining the precise solubility of this and other lipophilic compounds and presents a logical workflow for solubility assessment.

Understanding the Solubility Profile

2-Chloropropane-1,3-diyl dioleate is a diester composed of a chlorinated propanol (B110389) backbone and two oleic acid chains. Its molecular structure is dominated by the long, non-polar hydrocarbon tails of the oleic acid moieties, which strongly dictates its solubility behavior. The presence of the chlorine atom introduces a degree of polarity, but the overall character of the molecule remains highly lipophilic.

Based on these structural features, the solubility of 2-Chloropropane-1,3-diyl dioleate in various organic solvents can be qualitatively predicted as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Solvents | Hexane, Heptane, Toluene, Chloroform, Diethyl Ether | High | The non-polar nature of these solvents closely matches the long hydrocarbon chains of the oleate (B1233923) groups, facilitating strong van der Waals interactions and effective solvation. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents possess a moderate polarity and can interact with the ester and chloro functional groups, while their organic character allows for solvation of the fatty acid chains. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Low to Moderate | The polar hydroxyl groups of these solvents can form hydrogen bonds, which are not readily reciprocated by the solute. While some solvation of the polar functional groups in the solute is possible, the long non-polar tails will limit overall solubility. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The highly polar and hydrogen-bonding nature of water is incompatible with the large, non-polar oleate chains, leading to negligible solubility. While DMSO is a strong polar aprotic solvent, the significant non-polar character of the solute will likely result in poor solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for 2-Chloropropane-1,3-diyl dioleate, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a lipophilic compound in an organic solvent.

Objective: To determine the equilibrium solubility of 2-Chloropropane-1,3-diyl dioleate in a selected organic solvent at a specific temperature.

Materials:

-

2-Chloropropane-1,3-diyl dioleate (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Chloropropane-1,3-diyl dioleate to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation:

-

After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of 2-Chloropropane-1,3-diyl dioleate.

-

Prepare a calibration curve using standard solutions of known concentrations of 2-Chloropropane-1,3-diyl dioleate to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of 2-Chloropropane-1,3-diyl dioleate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Reporting:

The final report should include the solubility of 2-Chloropropane-1,3-diyl dioleate in the specified solvent(s) at the designated temperature, along with details of the experimental method, including equilibration time and the analytical technique used.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the assessment of a compound's solubility.

Caption: A workflow for determining the solubility of a novel compound.

A Prospective Technical Guide to the Research Applications of 2-Chloropropane-1,3-diyl dioleate

Disclaimer: 2-Chloropropane-1,3-diyl dioleate is a novel chemical entity with no significant presence in published research literature. This document, therefore, presents a prospective guide based on the chemical's structural characteristics and data from analogous compounds. The proposed applications, experimental protocols, and potential biological interactions are theoretical and intended to guide future research.

Introduction

2-Chloropropane-1,3-diyl dioleate is a diester molecule consisting of a central 2-chloropropane-1,3-diol backbone esterified with two oleic acid chains. Its amphipathic structure, featuring a polar headgroup and two long, unsaturated lipid tails, suggests its potential utility as a functional lipid in various research and development contexts, particularly in the field of drug delivery and material science. The presence of a chlorine atom on the glycerol (B35011) backbone introduces a unique chemical handle for potential further modification and may influence the molecule's physicochemical properties, such as its interaction with biological membranes and its degradation profile. This guide explores the potential research applications, outlines hypothetical experimental protocols, and provides a preliminary assessment of its synthesis and safety considerations.

Potential Research Applications

Given its structural similarity to diacylglycerols and other functional lipids, the primary hypothesised application for 2-Chloropropane-1,3-diyl dioleate is as a novel component in lipid-based drug delivery systems, most notably Lipid Nanoparticles (LNPs).

Functional Excipient in Lipid Nanoparticles (LNPs)

LNPs are at the forefront of nucleic acid delivery, as exemplified by their use in mRNA vaccines. These nanoparticles are typically composed of four main lipid types: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid[1]. 2-Chloropropane-1,3-diyl dioleate could potentially be incorporated as a "helper lipid" or a functional modifying lipid.

Potential Roles in LNPs:

-

Modulation of Bilayer Fluidity and Stability: The two oleate (B1233923) tails could influence the fluidity and packing of the lipid bilayer, which in turn affects nanoparticle stability and the release kinetics of the encapsulated cargo.

-

Enhancement of Endosomal Escape: The chlorinated headgroup might interact differently with endosomal membranes compared to standard phospholipids, potentially aiding in the endosomal escape of the payload, a critical step for the efficacy of nucleic acid-based drugs.

-

Bio-orthogonal Chemistry Handle: The chlorine atom could serve as a site for post-formulation modification of the LNP surface, for instance, through click chemistry, to attach targeting ligands (e.g., antibodies, peptides) for tissue-specific delivery.

Component of Other Lipid-Based Formulations

Beyond LNPs, this molecule could be investigated in other lipid-based systems such as:

-

Liposomes: As a component of the liposomal bilayer to modify its physical properties or to introduce a functional handle for surface modification.

-

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): While oleic acid is a liquid lipid, its incorporation into a solid lipid matrix could create defects that allow for higher drug loading.

Proposed Synthesis and Characterization

Synthesis Protocol

A plausible synthetic route to 2-Chloropropane-1,3-diyl dioleate would involve the esterification of 2-chloro-1,3-propanediol (B29967) with oleic acid. 2-chloro-1,3-propanediol itself can be synthesized from glycerol.

Step 1: Synthesis of 2-chloro-1,3-propanediol

While multiple routes exist, a common laboratory-scale synthesis involves the selective chlorination of glycerol.

-

Materials: Glycerol, a chlorinating agent (e.g., hydrogen chloride), and a suitable catalyst.

-

Exemplary Procedure: Glycerol is reacted with gaseous HCl in the presence of a Brønsted acidic ionic liquid catalyst. The reaction temperature and time are optimized to favor the formation of 2-chloro-1,3-propanediol over other chlorinated propanols like 3-chloro-1,2-propanediol[2]. The product is then purified by distillation.

Step 2: Esterification with Oleic Acid

-

Materials: 2-chloro-1,3-propanediol, oleoyl (B10858665) chloride (or oleic acid with a coupling agent like DCC), a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane).

-

Exemplary Procedure (using Oleoyl Chloride):

-

Dissolve 2-chloro-1,3-propanediol (1 equivalent) and pyridine (2.2 equivalents) in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add oleoyl chloride (2.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Perform a liquid-liquid extraction with dichloromethane. The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 2-Chloropropane-1,3-diyl dioleate.

-

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Protocols for LNP Formulation and Evaluation

This section provides a hypothetical protocol for the formulation of LNPs incorporating 2-Chloropropane-1,3-diyl dioleate and their subsequent in vitro evaluation.

Protocol 1: LNP Formulation via Microfluidic Mixing

-

Objective: To formulate LNPs encapsulating a model mRNA (e.g., encoding luciferase) using 2-Chloropropane-1,3-diyl dioleate as a helper lipid.

-

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

2-Chloropropane-1,3-diyl dioleate

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

Luciferase mRNA

-

Citrate (B86180) buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

-

Methodology:

-

Prepare Lipid Stock Solution: Dissolve the ionizable lipid, 2-Chloropropane-1,3-diyl dioleate, cholesterol, and PEG-lipid in ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5). A control formulation using a standard helper lipid like DSPC should be prepared in parallel.

-

Prepare Aqueous Phase: Dilute the luciferase mRNA in citrate buffer (pH 4.0).

-

Microfluidic Mixing: Set the flow rates on the microfluidic device (e.g., a 3:1 aqueous to alcoholic phase ratio). Pump the lipid-ethanol solution through one inlet and the mRNA-buffer solution through the other. The rapid mixing will induce LNP self-assembly and mRNA encapsulation.

-

Dialysis: Dialyze the resulting LNP dispersion against PBS (pH 7.4) for at least 12 hours to remove ethanol and raise the pH.

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

-

Zeta Potential: Measure to assess surface charge.

-

Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent.

-

-

Protocol 2: In Vitro Transfection Efficiency Assay

-

Objective: To assess the ability of the formulated LNPs to deliver functional mRNA to cells.

-

Materials:

-

Formulated LNPs (Luciferase mRNA-loaded)

-

A suitable cell line (e.g., HEK293T or HeLa cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent

-

Luminometer

-

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

-

Transfection: The following day, replace the old media with fresh media. Add the LNP formulations to the cells at various mRNA concentrations (e.g., 10 to 500 ng/well).

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Compare the luciferase expression levels of cells treated with LNPs containing 2-Chloropropane-1,3-diyl dioleate to those treated with control LNPs.

-

Data Presentation

Quantitative data from the characterization and in vitro evaluation should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of LNP Formulations

| Formulation | Molar Ratio (Ionizable:Helper:Chol:PEG) | Helper Lipid | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Control LNP | 50:10:38.5:1.5 | DSPC | Data | Data | Data | Data |

| Test LNP | 50:10:38.5:1.5 | 2-Chloropropane-1,3-diyl dioleate | Data | Data | Data | Data |

Table 2: In Vitro Luciferase Expression in HEK293T Cells

| Formulation | mRNA Dose (ng/well) | Relative Light Units (RLU) |

| Untreated Cells | 0 | Baseline RLU |

| Control LNP | 100 | Data |

| Test LNP | 100 | Data |

| Control LNP | 250 | Data |

| Test LNP | 250 | Data |

Preliminary Safety and Toxicological Considerations

No direct toxicological data for 2-Chloropropane-1,3-diyl dioleate exists. However, a preliminary assessment can be inferred from data on its potential hydrolysis products: 2-chloro-1,3-propanediol and oleic acid.

-

Oleic Acid: Generally recognized as safe (GRAS) and is a major component of the human diet.

-

Chloropropanols: Fatty acid esters of chloropropanols are known food contaminants, and their primary toxicological concern is the potential in vivo release of free chloropropanols (like 2-MCPD or 3-MCPD) through lipase-catalyzed hydrolysis[3][4]. 3-MCPD is considered a non-genotoxic carcinogen, and related compounds have been shown to have renal and reproductive toxicity in animal studies[5].

Therefore, a critical aspect of the preclinical evaluation of 2-Chloropropane-1,3-diyl dioleate would be to assess its stability against enzymatic hydrolysis and to quantify the potential release of 2-chloro-1,3-propanediol. Standard cytotoxicity assays (e.g., MTT, LDH assays) on relevant cell lines would be a mandatory first step in its safety evaluation.

Visualizations

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of 2-Chloropropane-1,3-diyl dioleate.

Hypothetical LNP Experimental Workflow

Caption: Workflow for evaluating LNPs with the novel lipid.

General Cellular Uptake Pathway for LNPs

Caption: Generalized pathway for LNP cellular uptake and payload release.

References

- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: A Review of the Synthesis, Properties, and Potential Applications of 2-Chloropropane-1,3-diyl Dioleate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature on "2-Chloropropane-1,3-diyl dioleate" is limited. This document provides a comprehensive technical overview based on the synthesis of its precursors and analogous chemical structures. The experimental protocols described for the target molecule are based on established chemical principles and are intended as a guide for further research.

Introduction

2-Chloropropane-1,3-diyl dioleate is a di-ester composed of a chlorinated C3 glycerol (B35011) backbone and two oleic acid chains. While this specific molecule is not extensively documented in current scientific literature, its constituent parts, 2-chloropropane-1,3-diol and oleic acid, are well-characterized. The broader class of chlorinated fatty acid esters has garnered attention in various fields, from their role as food contaminants to their use as plasticizers. This technical guide aims to provide a thorough review of the available literature on the synthesis of the precursor, 2-chloropropane-1,3-diol, and to propose a detailed methodology for the synthesis of 2-Chloropropane-1,3-diyl dioleate. Furthermore, this paper will summarize the known properties of its precursor and related compounds to inform future research and development.

Synthesis of 2-Chloropropane-1,3-diyl Dioleate

The synthesis of 2-Chloropropane-1,3-diyl dioleate can be logically approached as a two-step process:

-

Synthesis of the Precursor: Production of 2-chloropropane-1,3-diol from glycerol.

-

Esterification: Reaction of 2-chloropropane-1,3-diol with oleic acid to form the final dioleate product.

Synthesis of 2-Chloropropane-1,3-diol

The primary route for the synthesis of chlorohydrins, such as 2-chloropropane-1,3-diol, is the hydrochlorination of glycerol.[1] This reaction typically involves treating glycerol with a source of hydrochloric acid, often in the presence of a catalyst.

A general method for the synthesis of dichlorohydrins from glycerol involves the reaction with an aqueous solution of hydrochloric acid.[1] The synthesis of chlorohydrin esters from glycerol has also been described using chlorotrimethylsilane (B32843) (CTMS) as a chlorine source.[1]

Materials:

-

Glycerol

-

Concentrated Hydrochloric Acid

-

Acetic Acid (catalyst)

-

Sodium Hydroxide (B78521) solution (for neutralization)

-

Anhydrous Sodium Sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, a mixture of glycerol and a catalytic amount of acetic acid is prepared.

-

Concentrated hydrochloric acid is added to the mixture. The molar ratio of glycerol to HCl is a critical parameter that influences the product distribution.

-

The reaction mixture is heated to a specific temperature (e.g., 100-120°C) and stirred for a defined period. The reaction progress can be monitored by techniques such as gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is carefully neutralized with a sodium hydroxide solution.

-

The product is extracted into an organic solvent.

-

The organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of 2-chloropropane-1,3-diol from the resulting mixture of chlorohydrins can be achieved by fractional distillation under reduced pressure.

Proposed Synthesis of 2-Chloropropane-1,3-diyl Dioleate via Esterification

The esterification of 2-chloropropane-1,3-diol with oleic acid would be expected to follow standard procedures for the formation of esters from an alcohol and a carboxylic acid. Fischer-Speier esterification is a common acid-catalyzed method.

Materials:

-

2-Chloropropane-1,3-diol

-

Oleic acid (2 molar equivalents)

-

A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

A suitable solvent capable of azeotropic removal of water (e.g., toluene)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-chloropropane-1,3-diol and two molar equivalents of oleic acid in toluene.

-

Add a catalytic amount of a strong acid catalyst (e.g., 1-2 mol% of sulfuric acid).

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-Chloropropane-1,3-diyl dioleate.

-

The crude product can be purified using column chromatography on silica (B1680970) gel.

Quantitative Data

Direct quantitative data for 2-Chloropropane-1,3-diyl dioleate is not available in the reviewed literature. However, the physical and chemical properties of its precursor, 2-chloropropane-1,3-diol, are documented.

Table 1: Physicochemical Properties of 2-Chloropropane-1,3-diol

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClO₂ | [2][3] |

| Molecular Weight | 110.54 g/mol | [3] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 213 °C (decomposes) | [2] |

| Density | 1.326 g/cm³ | [3] |

| Solubility in Water | Soluble | [2][4] |

| Synonyms | Glycerol β-chlorohydrin, 2-chloro-1,3-propanediol | [2] |

Visualizations

Synthesis Pathway of 2-Chloropropane-1,3-diol

Caption: Synthesis of 2-Chloropropane-1,3-diol from Glycerol.

Proposed Esterification Workflow

Caption: Proposed workflow for the synthesis of 2-Chloropropane-1,3-diyl dioleate.

Discussion and Future Outlook

The provided synthesis protocols for 2-chloropropane-1,3-diol and the proposed method for its esterification to 2-Chloropropane-1,3-diyl dioleate offer a solid foundation for the laboratory-scale production of this compound. The primary challenge in the synthesis of the precursor is the potential for the formation of isomeric byproducts, necessitating careful control of reaction conditions and efficient purification methods.

The biological activity of 2-Chloropropane-1,3-diyl dioleate remains unexplored. However, the known toxicity of the related food contaminant 3-monochloropropane-1,2-diol (3-MCPD) warrants a thorough toxicological evaluation of 2-Chloropropane-1,3-diyl dioleate before any potential applications in drug development are considered.[5] Structurally, as a diacylglycerol analogue, it could potentially interact with lipid signaling pathways. Diacylglycerols are crucial second messengers involved in numerous cellular processes, and synthetic analogues are often explored as modulators of these pathways.

For researchers and professionals in drug development, the synthesis of 2-Chloropropane-1,3-diyl dioleate and its derivatives could open avenues for investigating their potential as novel therapeutic agents or as tools to probe lipid-protein interactions. Future research should focus on:

-

Optimized Synthesis: Developing a high-yield, regioselective synthesis for 2-Chloropropane-1,3-diyl dioleate.

-

Structural Characterization: Unambiguous confirmation of the chemical structure using modern analytical techniques (NMR, Mass Spectrometry).

-

In Vitro and In Vivo Studies: Comprehensive evaluation of the biological activity and toxicological profile of the compound.

References

- 1. Influence of oil composition on the formation of fatty acid esters of 2-chloropropane-1,3-diol (2-MCPD) and 3-chloropropane-1,2-diol (3-MCPD) under conditions simulating oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2009104961A2 - Process for the preparation of a dichloropropanol product - Google Patents [patents.google.com]

- 4. Discovery and Pharmacology of a Novel Class of Diacylglycerol Acyltransferase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

Hydrolysis of 2-Chloropropane-1,3-diyl dioleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 2-chloropropane-1,3-diyl dioleate, a fatty acid ester of 2-monochloropropane-1,3-diol (2-MCPD). While research on 2-MCPD and its esters is less extensive than for its isomer, 3-MCPD, this document synthesizes the available scientific information regarding the reaction, its significance in biological systems, and the methodologies for its study. The guide covers the principles of chemical and enzymatic hydrolysis, detailed experimental protocols, and the toxicological implications of the hydrolysis product, 2-MCPD. Furthermore, it explores the metabolic fate of these esters and potential downstream signaling pathway involvement.

Introduction

2-Chloropropane-1,3-diyl dioleate is a diester of 2-monochloropropane-1,3-diol (2-MCPD) and oleic acid. 2-MCPD esters, along with their 3-MCPD counterparts, are recognized as food processing contaminants, often formed at high temperatures in the presence of lipids and chloride ions, particularly during the refining of vegetable oils.[1][2][3] The hydrolysis of these esters is a critical area of study for several reasons:

-

Toxicological Assessment: The primary toxicological concern associated with 2-MCPD esters is the release of free 2-MCPD upon hydrolysis in the gastrointestinal tract.[4][5] While data is still limited compared to 3-MCPD, studies have pointed to potential cardiotoxicity in rodents.[6] A thorough understanding of the hydrolysis is therefore essential for accurate risk assessment.

-

Metabolism and Bioavailability: The extent and rate of hydrolysis directly influence the bioavailability of 2-MCPD and its subsequent metabolic fate.[4][5]

-

Analytical Chemistry: Hydrolysis, particularly enzymatic hydrolysis, is a cornerstone of many analytical methods used to quantify the total 2-MCPD ester content in various matrices.[7][8][9]

This guide will delve into the core aspects of 2-chloropropane-1,3-diyl dioleate hydrolysis, providing researchers with the necessary background and procedural information to conduct further studies in this field.

Principles of Hydrolysis

The hydrolysis of 2-chloropropane-1,3-diyl dioleate involves the cleavage of the ester bonds, yielding 2-chloropropane-1,3-diol and two molecules of oleic acid. This reaction can be achieved through chemical or enzymatic means.

Chemical Hydrolysis

Acid- or base-catalyzed hydrolysis can be employed to break the ester linkages.

-

Acid-catalyzed hydrolysis: This method typically involves heating the ester in the presence of a strong acid (e.g., sulfuric acid) and water. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-catalyzed hydrolysis (Saponification): This involves heating the ester with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

While effective, chemical hydrolysis methods can be harsh and may lead to the formation of artifacts or degradation of the target analytes, which is a concern in analytical applications.[10]

Enzymatic Hydrolysis

Enzymatic hydrolysis, primarily using lipases, offers a milder and more specific alternative to chemical methods.[7][8][11] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds in lipids.

The general mechanism for lipase-catalyzed hydrolysis follows a "Ping Pong Bi Bi" kinetic model and involves an acyl-enzyme intermediate.[12] For 2-chloropropane-1,3-diyl dioleate, the process can be summarized as follows:

-

The lipase (B570770) binds to the ester substrate.

-

A nucleophilic residue in the enzyme's active site (typically serine) attacks the carbonyl carbon of one of the oleate (B1233923) chains, forming a tetrahedral intermediate.

-

The first molecule of oleic acid is released, leaving an acyl-enzyme complex.

-

A water molecule enters the active site and hydrolyzes the acyl-enzyme complex, releasing the 2-chloropropane-1,3-diyl monooleate and regenerating the free enzyme.

-

The process is repeated for the second oleate chain to yield free 2-chloropropane-1,3-diol.

Lipases such as Candida rugosa lipase have been shown to be effective in hydrolyzing 2-MCPD esters for analytical purposes.[8][13]

Experimental Protocols

This section provides a detailed methodology for the enzymatic hydrolysis of 2-MCPD esters, adapted from established analytical methods.[7][8]

Enzymatic Hydrolysis for Analytical Quantification

Objective: To hydrolyze 2-chloropropane-1,3-diyl dioleate to 2-chloropropane-1,3-diol for subsequent quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Sample containing 2-chloropropane-1,3-diyl dioleate (e.g., refined vegetable oil)

-

Internal standard solution (e.g., deuterated 2-MCPD)

-

Candida rugosa lipase

-

Phosphate (B84403) buffer (pH 7.0)

-

Phenylboronic acid (PBA) for derivatization

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the oil sample into a reaction vial.

-

Internal Standard Addition: Add a known amount of the internal standard solution to the sample.

-

Enzyme Solution Preparation: Prepare a solution of Candida rugosa lipase in phosphate buffer.

-

Hydrolysis:

-

Extraction:

-

Stop the reaction by adding hexane.

-

Vortex the mixture to extract the lipid-soluble components into the hexane layer.

-

Centrifuge to separate the phases.

-

Carefully collect the aqueous lower layer containing the free 2-MCPD.

-

-

Derivatization:

-

Add phenylboronic acid to the aqueous extract.

-

Heat the mixture to form the phenylboronate (B1261982) ester of 2-MCPD, which is more volatile and suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Quantify the 2-MCPD based on the response of the analyte relative to the internal standard.

-

Data Presentation

The following tables summarize key data related to 2-MCPD and its esters. Due to the limited availability of specific quantitative data for the hydrolysis of 2-chloropropane-1,3-diyl dioleate, data from studies on 2-MCPD esters in general are presented.

Table 1: Analytical Method Performance for 2-MCPD Ester Analysis via Enzymatic Hydrolysis

| Parameter | Value | Reference |

| Lipase Source | Candida rugosa | [8] |

| Hydrolysis Time | 30 minutes | [8] |

| Hydrolysis Temperature | Room Temperature | [8] |

| Recovery (spiked samples) | 102-111% | [8] |

| Reproducibility (RSDr) | < 10% | [8] |

Table 2: Toxicological Data for 2-Chloropropane-1,3-diol (2-MCPD)

| Endpoint | Species | Value | Reference |

| Primary Toxic Effect | Rodents | Cardiotoxicity | [6] |

| Cytotoxicity (Caco-2 cells) | Human | Not toxic up to 1 mM | [4][5] |

| Cytotoxicity of Esters | Human | Slight decrease in viability > 10 µM | [4][5] |

Metabolic Fate and Signaling Pathways

In Vivo Hydrolysis and Metabolism

Studies using in vitro models of the human intestinal barrier, such as Caco-2 cells, have demonstrated that 2-MCPD fatty acid esters are hydrolyzed by cellular enzymes, releasing free 2-MCPD.[4][5] The free 2-MCPD is then available for absorption. The released fatty acids, in this case, oleic acid, are also absorbed and enter their respective metabolic pathways. The free 2-MCPD itself does not appear to be further metabolized by these intestinal cells.[4]

Potential Signaling Pathway Involvement

Direct evidence linking 2-chloropropane-1,3-diol to specific signaling pathways is currently scarce. However, the hydrolysis products themselves can trigger cellular responses:

-

2-Chloropropane-1,3-diol: The toxicological effects of 2-MCPD, such as the observed cardiotoxicity in animal models, suggest that it may interfere with specific cellular processes in target organs.[6] Further research is needed to elucidate the molecular mechanisms and signaling pathways involved.

-

Oleic Acid: As a free fatty acid, oleic acid is known to be involved in a multitude of cellular signaling pathways. High concentrations of free fatty acids can induce cellular stress and apoptosis (programmed cell death).[4][5] In the context of 2-MCPD ester hydrolysis, the observed cytotoxicity of the esters at higher concentrations in Caco-2 cells was attributed to the induction of apoptosis by the released free fatty acids.[4] This suggests an indirect link to apoptosis signaling pathways, which involve a cascade of caspases.

Visualizations

Diagrams

Caption: Enzymatic hydrolysis of 2-chloropropane-1,3-diyl dioleate.

Caption: Workflow for analytical hydrolysis of 2-MCPD esters.

Caption: Potential metabolic fate and downstream effects.

Conclusion

The hydrolysis of 2-chloropropane-1,3-diyl dioleate is a pivotal reaction influencing the toxicological and metabolic profile of this compound. While specific kinetic data for this molecule are yet to be extensively reported, the principles of lipase-catalyzed hydrolysis are well-established and form the basis for reliable analytical methods. The primary hydrolysis products, 2-chloropropane-1,3-diol and oleic acid, have distinct biological activities that warrant further investigation, particularly concerning the molecular mechanisms of 2-MCPD toxicity and the role of the released fatty acids in cellular signaling. This guide provides a foundational understanding for researchers and professionals in drug development and food safety, highlighting the current state of knowledge and underscoring the areas where further research is critically needed.

References

- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of oil composition on the formation of fatty acid esters of 2-chloropropane-1,3-diol (2-MCPD) and 3-chloropropane-1,2-diol (3-MCPD) under conditions simulating oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fera.co.uk [fera.co.uk]

- 4. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-/3-MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Fish Oils by Enzymatic Hydrolysis [library.aocs.org]

- 8. Optimization of an Indirect Enzymatic Method for the Simultaneous Analysis of 3-MCPD, 2-MCPD, and Glycidyl Esters in Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of Indirect Enzymatic Method for Determinations of 2-/3-MCPD-Es and Gly-Es in Foods Containing fats and Oils | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. repositorio.ucp.pt [repositorio.ucp.pt]

- 13. Optimization of an Indirect Enzymatic Method for the Simultaneous Analysis of 3-MCPD, 2-MCPD, and Glycidyl Esters in Edible Oils [jstage.jst.go.jp]

Molecular weight and formula of 2-Chloropropane-1,3-diyl dioleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloropropane-1,3-diyl dioleate, a di-ester of oleic acid and 2-chloro-1,3-propanediol (B29967). This document consolidates available data on its chemical properties, analytical methodologies, and toxicological profile, supplemented with detailed experimental protocols and workflow visualizations to support research and development activities.

Core Compound Information

Molecular Formula: C₃₉H₇₁ClO₄

Molecular Weight: 639.43 g/mol

Synonyms: 1,1′-(2-Chloro-1,3-propanediyl) di-(9Z)-9-octadecenoate, (Z)-2-Chloropropane-1,3-diyl Dioleate.[1]

Chemical Structure: The molecule consists of a 2-chloropropane-1,3-diol backbone esterified with two oleic acid molecules at the 1 and 3 positions.

| Property | Value | Source |

| Molecular Formula | C₃₉H₇₁ClO₄ | MedchemExpress.com |

| Molecular Weight | 639.43 g/mol | MedchemExpress.com |

| IUPAC Name | [2-chloro-3-[(Z)-octadec-9-enoyl]oxy-propyl] (Z)-octadec-9-enoate | LGC Standards[1] |

Experimental Protocols

Synthesis of 2-Chloropropane-1,3-diyl dioleate